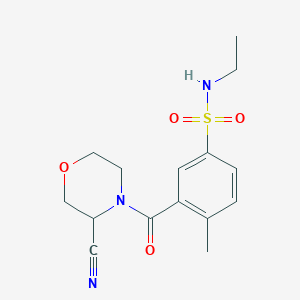

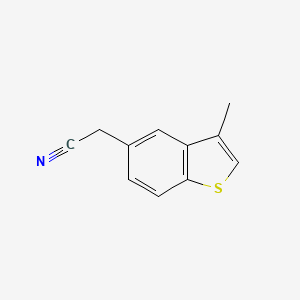

![molecular formula C14H21N3O2 B2677616 2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 101777-83-7](/img/structure/B2677616.png)

2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol” appears to contain a benzimidazole ring, which is a fused benzene and imidazole ring, and an ethanol group, which is a two-carbon alcohol. The benzimidazole group is a common motif in many pharmaceutical drugs and has a wide range of biological activities .

Molecular Structure Analysis

The benzimidazole ring system is aromatic and planar, which could contribute to the compound’s stability and possibly allow it to participate in pi-pi stacking interactions. The presence of the ethanol group could make the compound polar and capable of forming hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its benzimidazole and ethanol groups. It might be soluble in polar solvents due to the presence of the polar ethanol group .科学的研究の応用

Antibacterial Activity

EBIEA has been investigated for its antibacterial potential. Researchers have synthesized derivatives of EBIEA and evaluated their efficacy against bacterial strains. These compounds show promise in inhibiting bacterial growth and could be explored further for drug development .

Cytotoxicity and Anticancer Properties

Studies have explored the cytotoxic effects of EBIEA derivatives on cancer cells. Specifically, compounds derived from EBIEA exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). Further investigations are needed to understand the underlying mechanisms and optimize their use in cancer therapy .

Free Radical Scavenging (Antioxidant) Activity

EBIEA derivatives have demonstrated antioxidant properties. In particular, compound 14 exhibits significant activity against the ABTS radical cation, suggesting potential as an antioxidant agent. These findings could contribute to the development of novel antioxidants .

Hydrogen Bonding and Molecular Docking

Computational studies involving molecular docking have revealed interesting interactions between EBIEA derivatives and specific amino acids in binding pockets. For instance, compound 24 forms stable hydrogen bonds with Arg184 and Lys179. These insights provide valuable information for drug design and optimization .

Heterocyclic Chemistry

EBIEA derivatives serve as key intermediates for synthesizing novel heterocyclic compounds. Researchers have explored their reactivity with various reagents, leading to the formation of diverse heterocyclic structures. These compounds could find applications in materials science, catalysis, and drug discovery .

Biological Screening and Cell Viability

In addition to their cytotoxic effects, EBIEA derivatives have been tested against different cell lines (VERO, MCF-7, WI-38, and HepG2). Compounds 9, 11, 15, 16, 22, 23, 24, and 25 exhibit varying levels of activity against these cell lines. Notably, compound 14 stands out with potent ABTS activity and strong antitumor effects .

作用機序

将来の方向性

特性

IUPAC Name |

2-[(1-ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-2-17-13-6-4-3-5-12(13)15-14(17)11-16(7-9-18)8-10-19/h3-6,18-19H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAXWTAZNKLPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CN(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2677534.png)

![N-(2,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2677536.png)

![5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2677539.png)

![N-[(2R,3R)-1-(2-Chloropropanoyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2677545.png)

![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2677546.png)

![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2677547.png)

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2677554.png)